molecular formula C11H6Cl2N2O3 B2920709 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid CAS No. 869634-06-0

2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid

Cat. No.: B2920709
CAS No.: 869634-06-0
M. Wt: 285.08
InChI Key: FRCKNSHCQMCDBN-UHFFFAOYSA-N
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Description

2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid typically involves the reaction of 4,5-dichloro-6-oxopyridazine with benzoic acid derivatives. One common method includes the use of potassium tert-butoxide in toluene at room temperature, which facilitates the formation of the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridazine ring can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.

Common Reagents and Conditions

    Potassium tert-butoxide: Used in substitution reactions to replace chlorine atoms with other groups.

    Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride, used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.

Properties

IUPAC Name

2-(4,5-dichloro-6-oxopyridazin-1-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O3/c12-7-5-14-15(10(16)9(7)13)8-4-2-1-3-6(8)11(17)18/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCKNSHCQMCDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869634-06-0
Record name 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid
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